N-[3-(acetylamino)phenyl]-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide
Description
N-[3-(acetylamino)phenyl]-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazole ring, which is known for its biological activity, and a bromine atom, which can participate in various chemical reactions.
Properties
Molecular Formula |
C15H16BrN3O2S |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-bromo-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H16BrN3O2S/c1-8(2)13-12(19-15(16)22-13)14(21)18-11-6-4-5-10(7-11)17-9(3)20/h4-8H,1-3H3,(H,17,20)(H,18,21) |
InChI Key |
MPURPLISOUENTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)NC2=CC=CC(=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Acetylation: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products
Nucleophilic Substitution: Formation of substituted thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activity of the thiazole ring.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity. The acetylamino group can form hydrogen bonds with target proteins, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(acetylamino)phenyl]-2-(4-bromophenoxy)acetamide
- N-[3-(acetylamino)phenyl]-4-bromo-2-thiophenecarboxamide
- N-[2-(acetylamino)phenyl]-3-bromobenzamide
Uniqueness
N-[3-(acetylamino)phenyl]-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide is unique due to the presence of the isopropyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. The combination of the thiazole ring and the bromine atom provides a versatile scaffold for further chemical modifications, making it a valuable compound in various research fields.
Biological Activity
N-[3-(acetylamino)phenyl]-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide is a synthetic compound belonging to the thiazole class of heterocyclic compounds. Its structure includes a thiazole ring, an acetylamino group, and a bromo substituent, which collectively suggest a potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : C13H14BrN3O2S
- Molecular Weight : 356.24 g/mol
The compound features a thiazole core that enhances its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The isopropyl group increases lipophilicity, which is crucial for membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. The acetylamino group may enhance its ability to penetrate bacterial membranes, thus increasing its efficacy.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Antitumor Activity
In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of cancer cell lines. The presence of the acetylamino group may contribute to its cytotoxic effects against tumor cells.
Table 2: Antitumor Activity Against Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | |
| MCF-7 (Breast Cancer) | 15 | |
| A549 (Lung Cancer) | 12 |
Anti-inflammatory Activity
Thiazole derivatives are also known for their anti-inflammatory properties. This compound has been evaluated in models of inflammation and has shown promising results in reducing inflammatory markers.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Disruption of Cellular Processes : By interfering with bacterial cell wall synthesis or function.
- Induction of Apoptosis in Cancer Cells : Triggering programmed cell death pathways.
- Inhibition of Pro-inflammatory Cytokines : Reducing the levels of TNF-alpha and IL-6 in inflammatory models.
Case Study 1: Antimicrobial Efficacy
In a study involving various thiazole derivatives, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited significant bactericidal activity at concentrations lower than standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Antitumor Potential
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in HeLa cells through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
